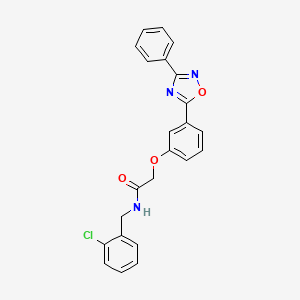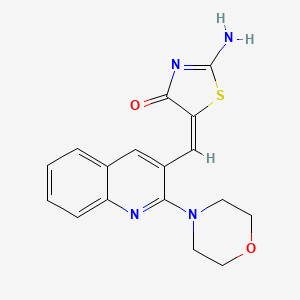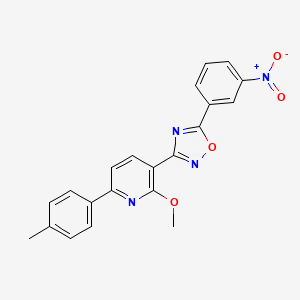
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of B-Raf has been shown to have potential therapeutic benefits in the treatment of cancer, particularly melanoma.
Mécanisme D'action
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide binds to the ATP-binding site of B-Raf, preventing the phosphorylation and activation of downstream signaling molecules, including MEK and ERK. This results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to inhibiting tumor growth, N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to induce tumor regression and improve survival in animal models of melanoma. N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have minimal toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on downstream signaling pathways and cellular processes. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Orientations Futures
There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to B-Raf inhibition. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Finally, there is ongoing research on the development of second-generation B-Raf inhibitors that may have improved potency and selectivity compared to N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Méthodes De Synthèse
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 9-ethylcarbazole with 1-(methylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and lung cancer. In vitro studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide inhibits the activity of B-Raf and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.
Propriétés
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24-19-7-5-4-6-17(19)18-14-16(8-9-20(18)24)22-21(25)15-10-12-23(13-11-15)28(2,26)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXMVPKTNWALLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)


![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)






![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)